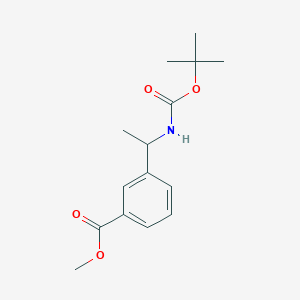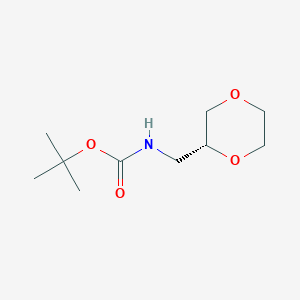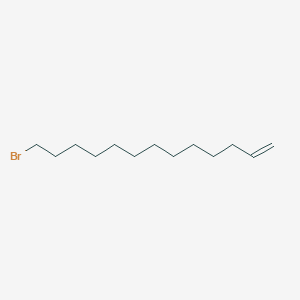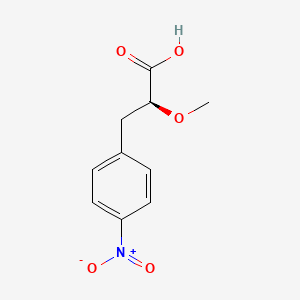
(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a methoxy group, a nitrophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methoxypropanoic acid and 4-nitrobenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between (S)-2-methoxypropanoic acid and 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-3-(4-nitrophenyl)propanoic acid or 2-methoxy-3-(4-nitrophenyl)propanoic aldehyde.
Reduction: Formation of (S)-2-Methoxy-3-(4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methoxy-3-(4-aminophenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.
(S)-2-Methoxy-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a nitro group.
(S)-2-Methoxy-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound versatile for synthetic and research applications.
Properties
IUPAC Name |
(2S)-2-methoxy-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-16-9(10(12)13)6-7-2-4-8(5-3-7)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDIDQZBLHCQTE-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
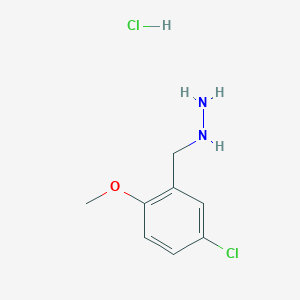
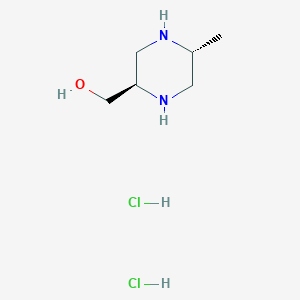
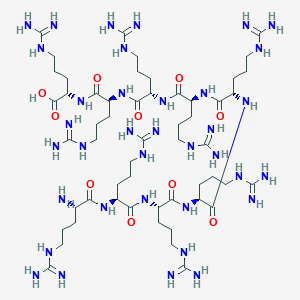
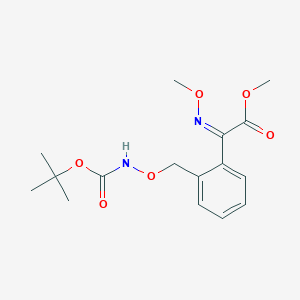
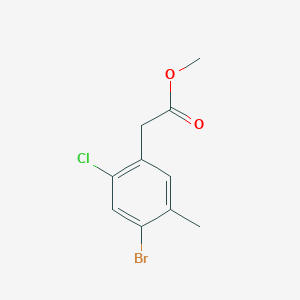

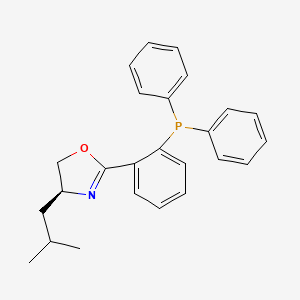
![2-[2-(6-Chloro-hexyloxy)-ethoxy]-ethyl-ammonium chloride](/img/structure/B8135876.png)
![2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B8135902.png)

